molecular formula C20H21ClN2O B019257 Chlorocitalopram CAS No. 64169-57-9

Chlorocitalopram

Cat. No.: B019257
CAS No.: 64169-57-9
M. Wt: 340.8 g/mol
InChI Key: HYIJPACNNYCMRP-UHFFFAOYSA-N
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Description

Chlorocitalopram is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is structurally related to citalopram, a well-known antidepressant. This compound is primarily used in scientific research as an internal standard for citalopram, aiding in the accurate measurement and analysis of citalopram levels in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorocitalopram involves several steps, starting from the basic structure of citalopram. One common method includes the selective chlorination of citalopram using appropriate chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful selection of solvents and manipulation of pH values to isolate this compound salts with high purity. The final product is often converted to a hydrobromide salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Chlorocitalopram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorocitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for citalopram, facilitating accurate quantification in pharmacokinetic and pharmacodynamic studies. Additionally, this compound is used in the development of analytical methods for the detection and measurement of citalopram in biological samples .

Mechanism of Action

Chlorocitalopram, like citalopram, functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin into presynaptic neurons .

Comparison with Similar Compounds

Similar Compounds

    Citalopram: The parent compound of chlorocitalopram, used as an antidepressant.

    Escitalopram: An enantiomer of citalopram with higher potency.

    Fluoxetine: Another SSRI with a similar mechanism of action.

    Paroxetine: An SSRI with additional anxiolytic properties

Uniqueness of this compound

This compound is unique due to its specific use as an internal standard in analytical studies. Its structural similarity to citalopram allows for accurate quantification and analysis, making it an essential tool in pharmacological research .

Properties

IUPAC Name

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIJPACNNYCMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494821
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-57-9
Record name 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?

A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]

Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?

A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []

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